molecular formula C16H23ClN4O2 B11942067 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate CAS No. 882865-06-7

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate

Cat. No.: B11942067
CAS No.: 882865-06-7
M. Wt: 338.83 g/mol
InChI Key: BEFGJYZXTNOPSN-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate is a complex organic compound with the molecular formula C16H23ClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate typically involves multiple steps. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, which combines several reactants in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are often applied to improve yield and reduce waste in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various alcohols or amines .

Scientific Research Applications

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate stands out due to its specific structural features and unique combination of biological activities. Its potential as a fluorescent sensor and therapeutic agent makes it a valuable compound for further research and development .

Properties

CAS No.

882865-06-7

Molecular Formula

C16H23ClN4O2

Molecular Weight

338.83 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol;hydrate;hydrochloride

InChI

InChI=1S/C16H20N4O.ClH.H2O/c1-4-11(9-21)17-15-12-7-5-6-8-13(12)18-16-14(15)10(2)19-20(16)3;;/h5-8,11,21H,4,9H2,1-3H3,(H,17,18);1H;1H2

InChI Key

BEFGJYZXTNOPSN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C2C(=NN(C2=NC3=CC=CC=C31)C)C.O.Cl

Origin of Product

United States

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